molecular formula C23H34N2O2 B4586273 4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol

4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol

Cat. No.: B4586273
M. Wt: 370.5 g/mol
InChI Key: USUCEBPIGBWLCO-UHFFFAOYSA-N
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Description

4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol is a useful research compound. Its molecular formula is C23H34N2O2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.262028332 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Interaction and Metabolic Pathways

Piperazine derivatives, such as those studied in the metabolism of novel antidepressants, interact with various enzymes including cytochrome P450. These interactions are crucial for understanding the oxidative metabolism of pharmaceuticals, offering insights into drug development and therapeutic applications. For instance, research into the metabolism of Lu AA21004, a novel antidepressant, revealed its oxidation pathways involving CYP2D6, CYP2C9, and CYP3A4/5, highlighting the enzyme's roles in drug metabolism (Hvenegaard et al., 2012) (Hvenegaard et al., 2012).

Crystal Structure and Anti-Malarial Activity

The crystal structures of certain piperazine derivatives have been explored for their potential anti-malarial activities. These studies not only contribute to the field of medicinal chemistry by identifying new therapeutic agents but also provide valuable information on the structural requirements for anti-malarial activity, as seen in research on various (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)piperazine derivatives (Cunico et al., 2009) (Cunico et al., 2009).

Antidepressant and Anxiolytic Properties

Novel piperazine derivatives have been synthesized and evaluated for their antidepressant and anxiolytic properties. These compounds, through various biological assays, have shown significant activity, opening new avenues for the treatment of mental health disorders. For example, a series of novel derivatives demonstrated promising results in Porsolt’s behavioral despair test and the plus maze method, indicating their potential as antidepressants and anxiolytics (Kumar et al., 2017) (Kumar et al., 2017).

Molecular Interaction and Solubility Enhancement

The study of molecular interactions between piperazine derivatives and other molecules, such as cyclodextrins, has revealed the potential to enhance the solubility of pharmacologically active compounds. This research is critical for improving the bioavailability of drugs with poor aqueous solubility. The association between RTC1, an antidiabetic compound, and 2-hydroxypropyl-β-cyclodextrin (HPBCD) exemplifies this application, offering insights into solubility enhancement techniques (Devine et al., 2020) (Devine et al., 2020).

Antioxidant Potential

The antioxidant potential of piperazine derivatives has been investigated, demonstrating their ability to scavenge free radicals and provide protection against oxidative stress. This line of research holds promise for developing new antioxidant agents that could mitigate oxidative damage in biological systems. For example, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin was synthesized and shown to possess significant antioxidant activity (Prabawati, 2016) (Prabawati, 2016).

Properties

IUPAC Name

4-[4-[[3-(2-hydroxyethyl)-4-(3-methylbut-2-enyl)piperazin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-19(2)10-13-25-15-14-24(18-22(25)11-16-26)17-21-7-5-20(6-8-21)9-12-23(3,4)27/h5-8,10,22,26-27H,11,13-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCEBPIGBWLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)C#CC(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
Reactant of Route 2
4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
Reactant of Route 3
Reactant of Route 3
4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
Reactant of Route 4
4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
Reactant of Route 5
4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
Reactant of Route 6
4-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol

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